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Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a comprehensive guide to understanding and overcoming the challenges

associated with the poor in vivo bioavailability of the Trk tyrosine kinase inhibitor, AZD6918.

The information is presented in a question-and-answer format to directly address specific

issues encountered during experimental studies.

Frequently Asked Questions (FAQs)
Q1: What is AZD6918 and why is its bioavailability a concern?

A1: AZD6918 is an orally active and selective inhibitor of Tropomyosin receptor kinases (TrkA,

TrkB, and TrkC).[1] While showing promise in preclinical studies for conditions like

neuroblastoma by inducing cell death and attenuating chemoresistance[2][3][4], its

development was discontinued due to an unacceptable pharmacokinetic profile, largely

attributed to poor bioavailability.[3] Researchers using AZD6918 in in vivo experiments have

reported solubility issues, especially at higher concentrations.[5] Like many kinase inhibitors,

AZD6918 is likely a Biopharmaceutics Classification System (BCS) Class II compound,

characterized by low aqueous solubility and high membrane permeability. This low solubility is

a primary factor limiting its oral absorption and, consequently, its systemic exposure and

potential therapeutic efficacy.

Q2: What are the likely physicochemical properties of AZD6918 contributing to its poor

bioavailability?
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A2: While a detailed public datasheet on AZD6918's physicochemical properties is scarce, its

behavior is characteristic of many kinase inhibitors. These compounds are often lipophilic,

designed to fit into the hydrophobic ATP-binding pocket of kinases. This leads to poor aqueous

solubility. It is highly probable that AZD6918 possesses a high logP value (indicating

lipophilicity) and low aqueous solubility across the physiological pH range of the

gastrointestinal tract.

Q3: My in vivo study with AZD6918 is showing inconsistent results and low efficacy. Could this

be related to its bioavailability?

A3: Absolutely. Inconsistent results and lower-than-expected efficacy in vivo, despite promising

in vitro data, are hallmark signs of poor bioavailability. If the compound does not dissolve

adequately in the gastrointestinal fluids, it cannot be absorbed into the bloodstream to reach its

target. This can lead to highly variable and sub-therapeutic plasma concentrations, even with

consistent dosing. Studies with AZD6918 have noted a lack of enhanced activity when

increasing the dose from 70 mg/kg to 100 mg/kg, which was attributed to solubility issues.[5]

Troubleshooting Guide: Enhancing AZD6918
Bioavailability
This guide provides potential formulation strategies to address the poor solubility and

bioavailability of AZD6918. These approaches are based on established techniques for BCS

Class II compounds.
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Problem Potential Cause Suggested Solution Key Considerations

Low and variable

plasma concentrations

of AZD6918 after oral

administration.

Poor aqueous

solubility of AZD6918

in gastrointestinal

fluids.

Formulation

Enhancement: -

Particle Size

Reduction

(Micronization/Nanoni

zation) - Amorphous

Solid Dispersions -

Lipid-Based

Formulations (e.g.,

SEDDS) -

Complexation with

Cyclodextrins

The choice of strategy

will depend on the

specific properties of

AZD6918 and the

experimental context.

A tiered approach,

starting with simpler

methods, is often

practical.

Precipitation of

AZD6918 in aqueous

buffers or upon

dilution of a DMSO

stock solution.

The compound is

highly soluble in

organic solvents but

poorly soluble in

aqueous media.

Vehicle Optimization

for Preclinical Studies:

- Use of co-solvents

(e.g., PEG 400,

propylene glycol) -

Surfactant-based

formulations (e.g.,

Tween 80, Cremophor

EL) - pH adjustment of

the vehicle if AZD6918

has ionizable groups.

Ensure the chosen

vehicle is well-

tolerated in the animal

model and does not

interfere with the

experimental

endpoint.

Difficulty in preparing

a stable and

homogenous dosing

solution/suspension.

High crystallinity and

low wettability of the

solid AZD6918

powder.

Physical Modification

of the Drug

Substance: -

Conversion to an

amorphous form. -

Salt formation to

improve solubility and

dissolution rate.

Amorphous forms can

be more soluble but

may be less stable.

Salt forms are only

feasible if the

molecule has suitable

ionizable functional

groups.
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Protocol 1: Preparation of an Amorphous Solid
Dispersion of AZD6918 using Solvent Evaporation
Objective: To increase the dissolution rate and apparent solubility of AZD6918 by converting it

from a crystalline to an amorphous state within a polymer matrix.

Materials:

AZD6918

Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

Dichloromethane (DCM) or a suitable organic solvent in which both AZD6918 and the

polymer are soluble.

Rotary evaporator

Vacuum oven

Mortar and pestle

Sieves

Procedure:

Dissolution: Dissolve AZD6918 and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio

by weight) in a minimal amount of DCM in a round-bottom flask. Ensure complete

dissolution.

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under

reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the

flask wall.

Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove

any residual solvent.

Processing: Scrape the dried film from the flask. Gently grind the solid dispersion into a fine

powder using a mortar and pestle.
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Sizing: Pass the powder through a sieve to obtain a uniform particle size.

Storage: Store the amorphous solid dispersion in a desiccator to prevent moisture absorption

and potential recrystallization.

Protocol 2: In Vivo Pharmacokinetic Study Design for
Evaluating Enhanced Formulations
Objective: To compare the oral bioavailability of a novel AZD6918 formulation against a simple

suspension.

Materials:

Test animals (e.g., male Sprague-Dawley rats or BALB/c mice)

Novel AZD6918 formulation (e.g., amorphous solid dispersion)

Control AZD6918 suspension (e.g., in 0.5% methylcellulose)

Oral gavage needles

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

Centrifuge

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

Animal Acclimatization: Acclimatize animals for at least 3 days before the study. Fast animals

overnight before dosing.

Dosing: Divide animals into two groups: the control group receiving the AZD6918
suspension and the test group receiving the novel formulation. Administer a single oral dose

(e.g., 50 mg/kg) via oral gavage.

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at

predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Bioanalysis: Quantify the concentration of AZD6918 in the plasma samples using a validated

LC-MS/MS method.

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax

(maximum concentration), Tmax (time to maximum concentration), and AUC (area under the

concentration-time curve) for both groups.

Data Comparison: Compare the pharmacokinetic profiles of the novel formulation and the

control suspension to determine the extent of bioavailability enhancement.
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Caption: Simplified signaling pathway of Trk receptors and the inhibitory action of AZD6918.
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Caption: Experimental workflow for developing and evaluating formulations to improve

AZD6918 bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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